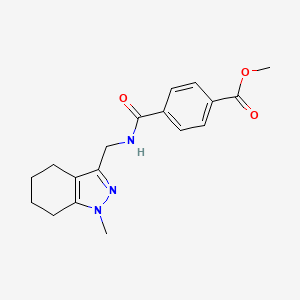

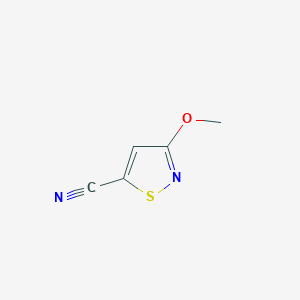

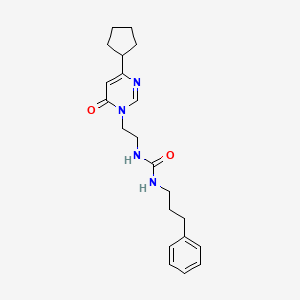

methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate , and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate . These reactions typically require catalysts and specific conditions to achieve high yields. For example, the synthesis of methyl 4-(bromomethyl)benzoate was optimized using N-bromosuccinimide and benzoyl peroxide as reagents under controlled molar ratios and reaction times .

Molecular Structure Analysis

Structural elucidation is commonly performed using techniques such as IR, NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the behavior of the compound. Quantum chemical studies using density functional theory (DFT) can also predict various properties of the compound .

Chemical Reactions Analysis

The reactivity of methyl benzoate derivatives can be studied through global chemical reactivity descriptors and natural population analysis (NPA) . These analyses help in understanding the stability and reactivity of the compounds under different conditions. For instance, the compound methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate exhibits a labile N-CH2OH bond, which is crucial for its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties, such as thermodynamic behavior and non-linear optical (NLO) properties, can be assessed using computational methods and solvent media studies . The hydrogen bonding patterns in the crystal structures of similar compounds also contribute significantly to their physical properties, as seen in the hydrogen-bonded chains and sheets in various methyl benzoate derivatives .

Relevant Case Studies

While the papers do not provide direct case studies on the compound , they do offer insights into the biological activities of similar compounds. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor with antiproliferative activity toward human cancer cells . Such studies are valuable for understanding the potential applications of methyl benzoate derivatives in medicinal chemistry.

Applications De Recherche Scientifique

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate demonstrates significant behavior under pressure, showcasing a phase transition from a structure with eight molecules in the crystallographic asymmetric unit (Z′ = 8) to a Z′ = 2 structure. This transition is marked by the stabilization of molecules with unfavourable conformations through efficient packing at high pressures, highlighting its potential in crystal engineering applications (Johnstone et al., 2010).

Supramolecular Chemistry

The rational design and synthesis of monodendrons based on methyl 3,4,5-trishydroxybenzoate lead to the formation of spherical supramolecular dendrimers. These dendrimers self-organize into a novel thermotropic cubic liquid-crystalline phase, demonstrating the compound's utility in creating complex, self-assembled structures with potential applications in materials science (Balagurusamy et al., 1997).

Catalytic Hydrolysis

In the field of catalysis, 4-(1,4,7,10-Tetraazacyclotetradec-1-yl)methylbenzoic acid derivatives have shown activity against both activated phosphodiester compounds and supercoiled DNA. This activity is mediated through the cobalt(III) complex of the compound, demonstrating its potential in the development of sequence-specific hydrolytic complexes for molecular biology applications (Knight et al., 2004).

Organic Synthesis and Functional Materials

The synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate showcases a versatile scaffold for generating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives. This compound serves as a foundation for further chemical modifications, underlining its importance in the development of novel organic materials (Ruano et al., 2005).

Photophysical Properties and Molecular Design

Exploring the solvatochromic behavior and dipole moments of novel phthalimide derivatives, including analysis in various solvents, has provided insights into their solvatochromic properties. This research is critical for understanding the photophysical properties of these compounds, suggesting their applicability in the design of materials with tailored optical properties (Akshaya et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 4-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-21-16-6-4-3-5-14(16)15(20-21)11-19-17(22)12-7-9-13(10-8-12)18(23)24-2/h7-10H,3-6,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDGALLCFQIPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)

![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)

![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)

![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)